molecular formula C25H33NO4 B402079 PROPYL 2,7,7-TRIMETHYL-5-OXO-4-(2-PROPOXYPHENYL)-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE

PROPYL 2,7,7-TRIMETHYL-5-OXO-4-(2-PROPOXYPHENYL)-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE

Cat. No.: B402079
M. Wt: 411.5g/mol
InChI Key: SQQYPOGEWVFIGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PROPYL 2,7,7-TRIMETHYL-5-OXO-4-(2-PROPOXYPHENYL)-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE is a complex organic compound with the molecular formula C25H33NO4 . This compound belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROPYL 2,7,7-TRIMETHYL-5-OXO-4-(2-PROPOXYPHENYL)-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method involves the condensation of 2,7,7-trimethyl-5-oxo-4-[2-(propyloxy)phenyl]-1,4,5,6,7,8-hexahydroquinoline with propyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions and at a controlled temperature to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and scale up the production. The use of catalysts and advanced purification techniques such as chromatography and crystallization are also common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

PROPYL 2,7,7-TRIMETHYL-5-OXO-4-(2-PROPOXYPHENYL)-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can have different biological and chemical properties .

Scientific Research Applications

PROPYL 2,7,7-TRIMETHYL-5-OXO-4-(2-PROPOXYPHENYL)-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of PROPYL 2,7,7-TRIMETHYL-5-OXO-4-(2-PROPOXYPHENYL)-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Properties

Molecular Formula

C25H33NO4

Molecular Weight

411.5g/mol

IUPAC Name

propyl 2,7,7-trimethyl-5-oxo-4-(2-propoxyphenyl)-1,4,6,8-tetrahydroquinoline-3-carboxylate

InChI

InChI=1S/C25H33NO4/c1-6-12-29-20-11-9-8-10-17(20)22-21(24(28)30-13-7-2)16(3)26-18-14-25(4,5)15-19(27)23(18)22/h8-11,22,26H,6-7,12-15H2,1-5H3

InChI Key

SQQYPOGEWVFIGH-UHFFFAOYSA-N

SMILES

CCCOC1=CC=CC=C1C2C3=C(CC(CC3=O)(C)C)NC(=C2C(=O)OCCC)C

Canonical SMILES

CCCOC1=CC=CC=C1C2C3=C(CC(CC3=O)(C)C)NC(=C2C(=O)OCCC)C

Origin of Product

United States

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